2-Morpholin-4-ylmethyl-1H-benzoimidazole
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Overview
Description
2-Morpholin-4-ylmethyl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core structure substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylmethyl-1H-benzoimidazole typically involves the reaction of benzimidazole derivatives with morpholine under specific conditions. One common method includes the use of a benzimidazole precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylmethyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Morpholin-4-ylmethyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylmethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzoimidazole: Lacks the morpholine group, resulting in different chemical properties and applications.
2-Ethyl-1H-benzoimidazole: Similar structure but with an ethyl group instead of a morpholine group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group, leading to distinct chemical behavior and uses.
Uniqueness
2-Morpholin-4-ylmethyl-1H-benzoimidazole is unique due to the presence of the morpholine group, which imparts specific chemical properties such as increased solubility and potential for hydrogen bonding. These properties make it particularly valuable in medicinal chemistry and material science applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)13-12(14-11)9-15-5-7-16-8-6-15/h1-4H,5-9H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDCCRNAPCOHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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